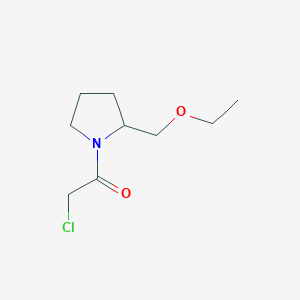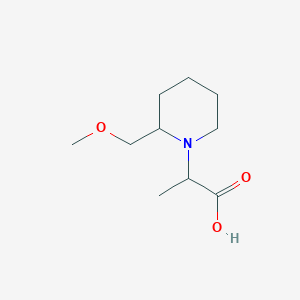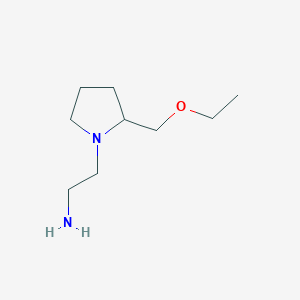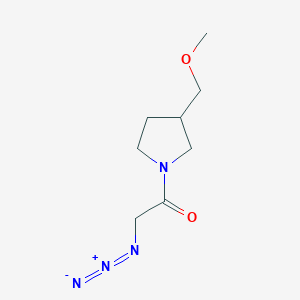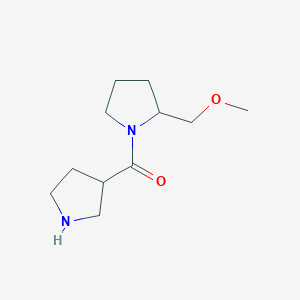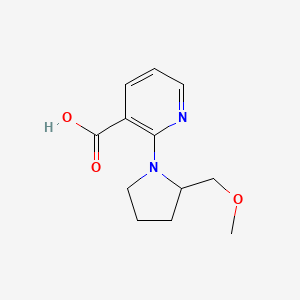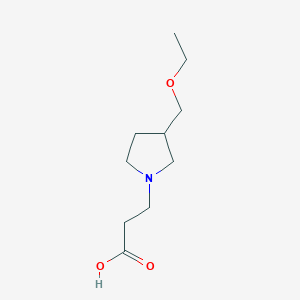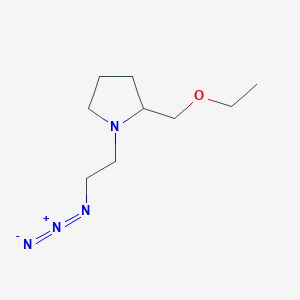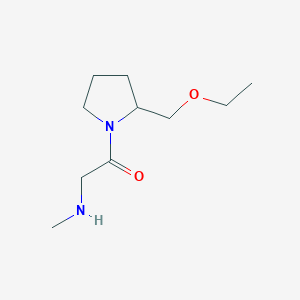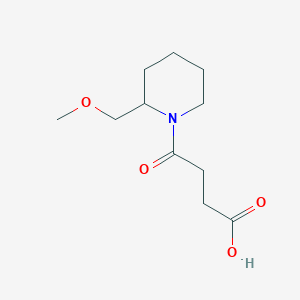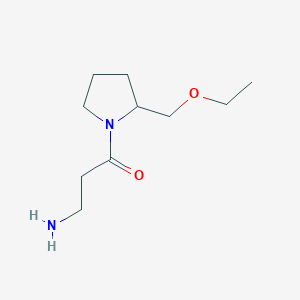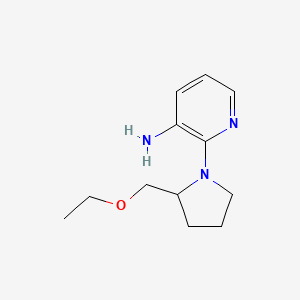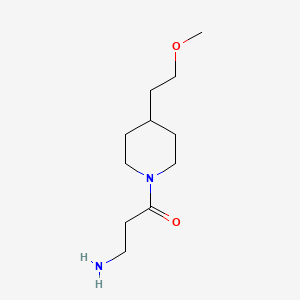
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one
説明
3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one (3-AMEP) is a synthetic compound that has recently been studied for its potential applications in scientific research. 3-AMEP is a member of the piperidine family, a class of compounds that are known for their ability to interact with biological systems. 3-AMEP is a versatile compound with a range of properties that make it an attractive option for a variety of research applications.
科学的研究の応用
Diabetes Treatment
This compound has potential applications in the treatment of Type 2 diabetes . Piperidine derivatives, like the one , have been studied for their inhibitory effects on the enzyme DPP-4 . DPP-4 inhibitors are a class of medications that help to increase insulin production and decrease glucose production in the liver, which can be beneficial for managing blood sugar levels in diabetic patients.
Anticancer Research
Piperidine-based compounds are being explored for their anticancer properties. They may work by interfering with cancer cell signaling pathways or by inducing apoptosis (programmed cell death) in cancer cells . The specific structure of 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one could be key in developing new anticancer drugs.
Antiviral and Antimicrobial Agents
The piperidine nucleus is a common feature in many antiviral and antimicrobial agents. Research into compounds such as 3-Amino-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one could lead to the development of new drugs to combat viral and bacterial infections .
Neurodegenerative Disease Treatment
There is ongoing research into the use of piperidine derivatives for the treatment of neurodegenerative diseases like Alzheimer’s. These compounds can interact with various neurotransmitter systems and may help in reducing the progression of such diseases .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are known to possess analgesic (pain-relieving) and anti-inflammatory properties. They can be used to develop new medications that help alleviate pain and reduce inflammation in conditions such as arthritis .
Antihypertensive Effects
Some piperidine derivatives have shown promise in lowering high blood pressure. They may work by relaxing blood vessels or by acting on the central nervous system to reduce blood pressure .
Antipsychotic Medications
The structure of piperidine compounds can be optimized to interact with receptors in the brain that are involved in mood and thought processes. This makes them potential candidates for the development of antipsychotic medications .
Anticoagulant Properties
Research into piperidine derivatives also includes their use as anticoagulants. These substances can prevent blood clots, which is crucial in treating and preventing conditions like deep vein thrombosis and pulmonary embolism .
作用機序
Target of Action
Similar compounds have been found to inhibit cdk8 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It is suggested that the mechanism of action is most likely mediated through cdk8 inhibition . Inhibition of CDK8 can disrupt cell cycle progression, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
Given its potential role as a cdk8 inhibitor , it may impact pathways related to cell cycle regulation.
Result of Action
As a potential cdk8 inhibitor , it may induce cell cycle arrest and potentially cell death.
特性
IUPAC Name |
3-amino-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-15-9-5-10-3-7-13(8-4-10)11(14)2-6-12/h10H,2-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRKORXHNJSUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(CC1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



